6-Amino-5-methylnicotinonitrile, commonly referred to as 6-aminonicotinamide (6-AN), is a structural analog of nicotinic acid (vitamin B3) and has been extensively studied for its biological effects. As an antimetabolite, 6-AN has been shown to interfere with various metabolic pathways, particularly those involving nicotinamide adenine dinucleotide (NAD) and its phosphate form (NADP). The compound's ability to disrupt normal cellular processes has made it a valuable tool in research to understand cellular metabolism, development, and disease mechanisms1256.
6-AN acts primarily by inhibiting the enzyme 6-phosphogluconate dehydrogenase (6PGD) within the pentose phosphate pathway (PPP), leading to the accumulation of 6-phosphogluconate and a reduction in NADPH production25. This inhibition results in the formation of 6-amino-NADP+, which cannot participate in redox reactions, thereby causing a metabolic blockade and increased susceptibility to oxidative stress5. In addition to its effects on the PPP, 6-AN has been shown to influence the epigenetic state of cells by reversing the loss of histone 3 lysine 9 trimethylation (H3K9me3), which is crucial for gene expression regulation4. Furthermore, 6-AN impacts nucleotide metabolism, leading to a depletion of purine and pyrimidine nucleotides and a reduction in the ATP to ADP ratio, which can inhibit cell growth and DNA repair6.
In neurodevelopmental research, 6-AN has been used to study the effects of metabolic disruption on brain development. For instance, neonatal treatment with 6-AN in rats has shown to cause persistent inhibition of ornithine decarboxylase activity in the cerebellum, leading to adverse effects on tissue weight and general growth. This has provided insights into the biochemical mechanisms underlying brain development and the toxic effects of metabolic inhibitors on this process1.
In the field of oncology, 6-AN has been utilized to explore its antineoplastic properties. It has been reported to be effective against certain experimental neoplasms due to its ability to lower ATP and ADP levels in rapidly growing tumors, such as the 755 adenocarcinoma2. Additionally, 6-aminonicotinic acid esters, designed as precursors of 6-amino-NADP+, have shown potent antiproliferative activity against pancreatic ductal adenocarcinoma, indicating the therapeutic potential of 6-AN derivatives in targeting cancer cells4.
The teratogenic effects of 6-AN have been investigated in embryonic development studies. It has been found to cause bone malformations in embryonic chick limbs by affecting cartilage-producing cells, providing a model to understand the action of nicotinamide-sensitive teratogens and the role of nicotinamide in cell differentiation3.
In parasitology, 6-AN's impact on the metabolism of Leishmania promastigotes has been evaluated. The compound was found to affect the PPP and the Preiss-Handler salvage pathway for NAD+ biosynthesis in these protozoan parasites, suggesting potential applications in developing treatments for parasitic infections5.
Metabolomic studies have used 6-AN to elucidate the effects of metabolic inhibitors on cell growth and nucleotide metabolism. These studies have contributed to a better understanding of the cytotoxic effects of 6-AN and its potential as a therapeutic agent6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7